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Compound of Interest

Compound Name: IND 1316

Cat. No.: B14764663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution,

Metabolism, and Excretion (ADME) and druggability profile of IND 1316, a promising indole-

based AMP-activated protein kinase (AMPK) activator with neuroprotective potential for

Huntington's disease.[1] This document outlines the computational predictions, offers

representative experimental protocols, and visualizes key pathways and workflows to support

further research and development of this compound.

Executive Summary
IND 1316 has been identified as a lead compound for the treatment of Huntington's disease

and other neurodegenerative disorders where AMPK activation is beneficial.[1] In silico

analyses suggest that IND 1316 possesses a favorable druggability profile, balancing efficacy

with a reduced toxicity risk.[2] Computational predictions indicate good oral bioavailability and

blood-brain barrier permeability, which are critical attributes for a centrally acting therapeutic

agent. This guide delves into the specifics of these predictions and the methodologies

employed to derive them.

In Silico ADME and Druggability Data
The following table summarizes the calculated physicochemical and pharmacokinetic

properties of IND 1316, crucial for assessing its potential as a drug candidate.
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Table 1: Calculated Physicochemical Descriptors of IND 1316[2]
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Parameter Descriptor
Predicted Value for

IND 1316
Interpretation

Solubility QPlogS -5.949

Predicted aqueous

solubility. The range

for 95% of drugs is

-6.0 to 0.5.

CIQPlogS -6.214

Conformation-

independent predicted

aqueous solubility.

The range for 95% of

drugs is -6.5 to 0.5.

Absorption
% Human Oral

Absorption
85.392

Predicted human oral

absorption. A value

<25% is considered

poor.

Permeability QPPCaco 214.357 nm/sec

Predicted apparent

Caco-2 cell

permeability. Values

>100 nm/sec are

considered high.

QPPMDCK 119.077 nm/sec

Predicted apparent

MDCK cell

permeability. Values

<25 nm/sec are

considered poor.

Distribution QPlogBB -0.825

Predicted brain/blood

partition coefficient.

The range for 95% of

drugs is -3.0 to 1.0.

Metabolism #metab 2

Number of likely

metabolic reactions.

The range for 95% of

drugs is 1 to 8.
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Methodologies
While the exact proprietary software or specific parameters used for the in silico assessment of

IND 1316 are not publicly detailed, this section provides representative protocols that are

standard in the field for generating such predictive data.

Representative Protocol for In Silico ADME Prediction
Objective: To computationally estimate the ADME properties of a small molecule candidate like

IND 1316.

Software: Commercial software such as QikProp (Schrödinger), ADMET Predictor (Simulations

Plus), or similar platforms are commonly used.

Methodology:

Input: A 2D or 3D structure of the molecule (IND 1316) is imported into the software in a

standard format (e.g., SDF, MOL2).

Descriptor Calculation: The software calculates a wide range of physicochemical descriptors,

including but not limited to:

Molecular weight (MW)

LogP (octanol/water partition coefficient)

Topological Polar Surface Area (TPSA)

Number of hydrogen bond donors and acceptors

Number of rotatable bonds

Model-Based Prediction: The calculated descriptors are then used as inputs for various pre-

built quantitative structure-property relationship (QSPR) models within the software. These

models have been trained on large datasets of compounds with experimentally determined

ADME properties.

Prediction of Key ADME Parameters:
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Solubility (logS): Predicted based on molecular structure and descriptors.

Absorption (% Human Oral Absorption): Estimated using models that correlate descriptors

with oral absorption data from human studies.

Permeability (Caco-2, MDCK): Predicted by models trained on in vitro cell permeability

assay data.

Distribution (logBB): Calculated using models that predict the ability of a compound to

cross the blood-brain barrier.

Metabolism (#metab): The software identifies potential sites of metabolism by cytochrome

P450 enzymes and predicts the number of likely metabolic reactions.

Output: The software generates a detailed report with the predicted values for each ADME

parameter, often with a comparison to the typical range for known drugs.

Representative Protocol for In Silico Druggability
Assessment
Objective: To evaluate the likelihood that a compound like IND 1316 can be developed into a

successful drug, considering factors beyond basic ADME.

Software: A combination of tools may be used, including those for ADME prediction, toxicity

prediction (e.g., DEREK Nexus), and analysis of physicochemical properties (e.g., Pipeline

Pilot, MOE).

Methodology:

Lipinski's Rule of Five Analysis: The following parameters are checked to assess "drug-

likeness":

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5
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Hydrogen bond acceptors ≤ 10

Veber's Rules: Further assessment of oral bioavailability potential:

Rotatable bonds ≤ 10

TPSA ≤ 140 Å²

Toxicity Prediction:

The chemical structure is screened against a knowledge base of toxicophores to identify

potential structural alerts for toxicity (e.g., mutagenicity, carcinogenicity, hepatotoxicity).

Promiscuity Assessment: The structure is analyzed for features that are commonly

associated with non-specific binding to multiple targets.

Chemical Tractability: The synthetic route is considered for its feasibility, scalability, and cost-

effectiveness. The synthesis of IND 1316 involves a manageable number of steps.

Overall Druggability Score: Some platforms provide a composite score based on the

weighted contribution of various physicochemical and pharmacokinetic properties to predict

the overall probability of a compound becoming a successful drug.

Visualizations
Synthesis of IND 1316
The synthesis of IND 1316 is a multi-step process starting from indole-2-carboxylic acid ethyl

ester. The key steps involve iodination, benzylation, a Suzuki coupling reaction, and finally,

saponification to yield the final product.

Synthesis of IND 1316

Indole-2-carboxylic acid ethyl ester IodinationNIS, MeCN 3-Iodo-1H-indole-2-carboxylic acid ethyl ester BenzylationBnBr, K2CO3, DMF 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid ethyl ester Suzuki Coupling

(3-(benzyloxy)phenyl)boronic acid,
Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O Ethyl 1-benzyl-3-(3-(benzyloxy)phenyl)-1H-indole-2-carboxylate SaponificationKOH, EtOH/H2O IND 1316
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Click to download full resolution via product page

Caption: Synthetic route for IND 1316.

In Silico ADME and Druggability Workflow
The computational evaluation of a drug candidate like IND 1316 follows a structured workflow

to assess its potential for success.
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In Silico Assessment Workflow
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Caption: Workflow for in silico ADME and druggability assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b14764663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14764663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPK Signaling Pathway in Neuroprotection
IND 1316 exerts its neuroprotective effects by activating the AMPK signaling pathway, which

plays a crucial role in cellular energy homeostasis and stress resistance.
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AMPK-Mediated Neuroprotection
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Caption: Simplified AMPK signaling pathway in neuroprotection.
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Representative In Vivo Experimental Protocol
The in vivo efficacy of IND 1316 was demonstrated in animal models of Huntington's disease.

[2] The following is a representative protocol for such a study using the zQ175 mouse model.

Objective: To evaluate the neuroprotective effects of IND 1316 in a transgenic mouse model of

Huntington's disease.

Animal Model: zQ175 knock-in mouse model, which expresses a human mutant huntingtin

allele.

Experimental Groups:

Group 1: Wild-type mice receiving vehicle.

Group 2: zQ175 mice receiving vehicle.

Group 3: zQ175 mice receiving IND 1316.

Methodology:

Animal Husbandry: Mice are housed under standard conditions with ad libitum access to

food and water.

Dosing: IND 1316 is administered orally (e.g., via gavage or in drinking water) at a

predetermined dose and frequency, starting at a presymptomatic age (e.g., 3 months).

Behavioral Testing (longitudinal): A battery of behavioral tests is performed at regular

intervals (e.g., monthly) to assess motor function and cognitive decline. These may include:

Rotarod test: To measure motor coordination and balance.

Open field test: To assess locomotor activity and anxiety-like behavior.

Grip strength test: To evaluate muscle strength.

Cognitive tests: Such as the Y-maze or Morris water maze to assess learning and memory.
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Endpoint Analysis: At the end of the study (e.g., after 3-6 months of treatment), mice are

euthanized, and brain tissue is collected for analysis.

Immunohistochemistry: To quantify mutant huntingtin aggregates and markers of

neuroinflammation and neuronal survival in the striatum and cortex.

Western Blotting: To measure the levels of key proteins in the AMPK signaling pathway to

confirm target engagement.

Biomarker Analysis: To assess levels of relevant biomarkers in brain tissue or

cerebrospinal fluid.

Data Analysis: Statistical analysis is performed to compare the outcomes between the

different experimental groups.

Conclusion
The in silico profile of IND 1316 strongly supports its development as a potential therapeutic for

Huntington's disease. Its predicted ADME properties, particularly its ability to cross the blood-

brain barrier and its favorable oral bioavailability, are highly encouraging. The activation of the

AMPK pathway provides a clear mechanism of action for its neuroprotective effects. The

representative protocols and workflows provided in this guide offer a framework for the

continued preclinical evaluation of IND 1316 and similarly acting compounds. Further in vivo

studies are warranted to fully characterize its efficacy and safety profile before advancing to

clinical trials.

Need Custom Synthesis?
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To cite this document: BenchChem. [In Silico ADME and Druggability Profile of IND 1316: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14764663#in-silico-adme-and-druggability-profile-of-
ind-1316]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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